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Compound of Interest

Compound Name: (S)-(+)-Massoialactone

CAS No.: 61248-45-1

Cat. No.: B149134

Get Quote

Executive Summary
(S)-(+)-Massoialactone [(S)-5-hydroxy-2-decenoic acid lactone] is the "unnatural" enantiomer

of the naturally occurring flavoring agent found in Cryptocarya massoy bark. While the (R)-(-)-

enantiomer is widely sourced for its coconut-like aroma, the (S)-(+)-isomer serves as a critical

chiral building block (CBB) in high-value organic synthesis. Its utility stems from its dense

functionality: an

-unsaturated system coupled with a pre-installed C6 chiral center. This scaffold allows for the
rapid generation of complex bioactive molecules, including macrolides, pheromones, and
antitumor agents, via stereocontrolled conjugate additions and ring-opening transformations.

Structural Analysis & Reactivity Profile
The Chiral Scaffold
The core value of (S)-(+)-Massoialactone lies in its ability to transmit chiral information from

the C6 position to incoming groups at C4 and C5 during functionalization.

Electrophilic Sites: The C3 and C5 positions are distinct electrophilic sites. The
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-unsaturation activates C3 for Michael (1,4) additions, while the lactone carbonyl (C1) is
susceptible to 1,2-addition or ring-opening.

Stereochemical Director: The C6-pentyl chain adopts a pseudo-equatorial conformation to

minimize 1,3-diaxial interactions. This steric bulk effectively shields one face of the lactone

ring, directing nucleophilic attack to the opposite face (typically anti to the pentyl group),

facilitating high diastereoselectivity.

Mechanistic Pathways
The molecule undergoes three primary classes of transformation:

Conjugate Addition (1,4-Addition): Nucleophiles (organocuprates, stabilized enolates) add to

C3. The stereochemical outcome is governed by the C6 center, typically yielding trans-3,6-

disubstituted products.

Lactone Reduction/Hydrogenation: Selective reduction of the C2-C3 olefin yields (S)-

-decalactone.

Ring Opening: Nucleophilic attack at the carbonyl or hydride reduction opens the ring to

generate chiral acyclic fragments (e.g., 1,5-diols or hydroxy-esters).

Reactivity Visualization
The following diagram maps the core reactivity manifold of (S)-(+)-Massoialactone.
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Figure 1: Divergent synthetic pathways from the (S)-(+)-Massoialactone scaffold.[1][2][3][4]

Key Applications & Case Studies
Total Synthesis of Bioactive Macrolides
(S)-(+)-Massoialactone is a precursor for Verbalactone, a macrocyclic lactone. The synthesis

exploits the pre-existing chirality at C5 (massoialactone numbering) to set remote

stereocenters.

Mechanism: The lactone ring is opened to provide a long-chain hydroxy acid with defined

stereochemistry. Subsequent intermolecular esterification and ring-closing metathesis (RCM)

or macrolactonization yield the target.

Advantage: Avoids the need for asymmetric aldol reactions to set the initial alcohol

stereocenter.

Pheromone Synthesis
The (S)-isomer is the antipode of the natural aggregation pheromone of Cryptocarya pests but

is itself a pheromone component for other species (e.g., Idea leuconoe).

Application: Used in Structure-Activity Relationship (SAR) studies to determine the

stereochemical requirement for biological activity in pest management systems.

Experimental Protocols
Protocol A: Stereoselective Conjugate Addition
(Organocuprate)
Objective: Introduce a substituent at C3 with high diastereocontrol (trans relative to C6-pentyl).

Reagents:

(S)-(+)-Massoialactone (1.0 equiv)

Organocopper reagent (e.g.,
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, generated in situ from RLi + CuI)

TMSCl (Trimethylsilyl chloride) - Critical additive for rate acceleration and yield

THF (anhydrous)

Procedure:

Catalyst Preparation: In a flame-dried flask under Argon, dissolve CuI (1.5 equiv) in

anhydrous THF. Cool to -78°C.

Nucleophile Formation: Add organolithium reagent (R-Li, 3.0 equiv) dropwise. Stir for 30 min

to form the cuprate.

Activation: Add TMSCl (2.0 equiv) to the cuprate solution. Note: TMSCl traps the

intermediate enolate, preventing side reactions and accelerating the 1,4-addition.

Addition: Dissolve (S)-(+)-Massoialactone in THF and add dropwise to the mixture at -78°C.

Reaction: Stir at -78°C for 2-4 hours. Monitor by TLC (disappearance of UV-active starting

material).

Quench: Quench with saturated aqueous

solution. Allow to warm to room temperature.

Workup: Extract with

(3x). Wash combined organics with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: Formation of the 3,6-trans-disubstituted lactone. The bulky C6-pentyl

group directs the nucleophile to the opposite face.

Protocol B: Reductive Ring Opening to Chiral Diols
Objective: Convert the lactone into a chiral 1,5-diol for use in fragment coupling.
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Reagents:

(S)-(+)-Massoialactone[1][2]

Lithium Aluminum Hydride (

)

THF or Diethyl Ether

Procedure:

Setup: Suspend

(2.5 equiv) in anhydrous THF at 0°C under

.

Addition: Add a solution of (S)-(+)-Massoialactone in THF dropwise. The reaction is

exothermic; control addition rate to maintain gentle reflux or keep at 0°C depending on scale.

Reflux: After addition, warm to room temperature and then reflux for 2 hours to ensure

complete reduction of the double bond and the lactone carbonyl. Note: If the double bond

must be preserved, use DIBAL-H at -78°C for partial reduction to the lactol, followed by

Wittig olefination.

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15%

NaOH (1 mL per g LAH), then water (3 mL per g LAH).

Filtration: Filter the white granular precipitate through a pad of Celite.

Yield: Concentration of the filtrate yields the chiral 1,5-diol (typically (S)-decane-1,5-diol) in

>90% yield.

Synthesis Workflow Diagram
The following diagram illustrates a typical workflow for converting (S)-Massoialactone into a

complex chiral intermediate via conjugate addition and trapping.
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Figure 2: Sequential functionalization workflow for high-diastereoselectivity synthesis.

Troubleshooting & Optimization
Low Diastereoselectivity: If the trans:cis ratio is poor during Michael addition, lower the

temperature to -90°C and ensure the use of non-coordinating solvents (pure THF or

Toluene/THF mixtures). The presence of HMPA can sometimes erode selectivity by

loosening the transition state.

Polymerization:

-unsaturated lactones can polymerize with strong bases. Always generate the cuprate before
adding the lactone, or use Lewis-acid catalyzed conditions (e.g.,

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b149134/docs?utm_src=pdf-body-img#application-note-s-massoialactone-as-a-chiral-building-block-in-organic-synthesis-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149134?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) for softer nucleophiles.

Racemization: The C6 center is generally stable, but the C3 center formed after addition is

to the carbonyl and can epimerize if the workup is too basic. Use buffered quench solutions (

or Phosphate buffer pH 7).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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